Uridine 5'-diphosphoglucose disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

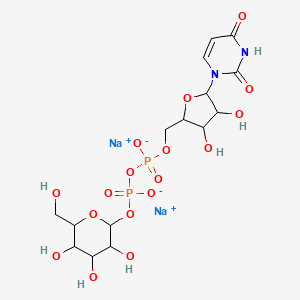

2D Structure

Properties

IUPAC Name |

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJQEQVCYGYYMM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2Na2O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28053-08-9, 117756-22-6 | |

| Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Uridine-5'-diphosphoglucose disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Central Role in Carbohydrate Metabolism and Glycoconjugate Biosynthesis

The synthesis of UDP-glucose is primarily catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase), which facilitates a reversible reaction between glucose-1-phosphate and uridine (B1682114) triphosphate (UTP). libretexts.orgnih.gov The product, UDP-glucose, serves as the immediate donor of glucose units for the synthesis of glycogen (B147801), a critical energy storage polysaccharide in animals and fungi. wikipedia.orgwou.edu The enzyme glycogen synthase catalyzes the transfer of the glucosyl moiety from UDP-glucose to a growing glycogen chain. libretexts.orgwikipedia.org

Furthermore, UDP-glucose is an essential precursor for the synthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids, which are vital for cellular structure, signaling, and recognition processes. nih.govwikipedia.orgfrontiersin.org

Interconversion Pathways: Precursor to Other Nucleotide Sugars

The metabolic versatility of UDP-glucose is highlighted by its role as a starting point for the synthesis of other important nucleotide sugars. wikipedia.orgdrugbank.comnih.govnih.gov

The reversible conversion of UDP-glucose to Uridine 5'-diphosphogalactose (UDP-galactose) is a key step in galactose metabolism and is catalyzed by the enzyme UDP-glucose 4-epimerase (GALE). wikipedia.orgquora.comnih.gov This epimerization reaction involves a change in the stereochemistry at the fourth carbon atom of the glucose moiety. wikipedia.org The mechanism requires the coenzyme NAD+ and proceeds through a 4-keto-glucose intermediate. wikipedia.orgacs.org This pathway is crucial for providing UDP-galactose, the activated form of galactose, for the synthesis of lactose (B1674315) in mammary glands and for incorporation into various glycoconjugates. researchgate.netwikipedia.org

Table 2: Key Enzymes in UDP-Glucose Metabolism

| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway | Source(s) |

|---|---|---|---|---|

| UDP-glucose pyrophosphorylase | 2.7.7.9 | Glucose-1-phosphate + UTP ⇌ UDP-glucose + PPi | UDP-glucose biosynthesis | nih.gov |

| Glycogen synthase | 2.4.1.11 | UDP-glucose + (glycogen)n → UDP + (glycogen)n+1 | Glycogen synthesis | wikipedia.org |

| UDP-glucose 4-epimerase | 5.1.3.2 | UDP-glucose ⇌ UDP-galactose | Galactose metabolism | wikipedia.org |

| UDP-glucose dehydrogenase | 1.1.1.22 | UDP-glucose + 2 NAD+ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H+ | Uronic acid pathway | nih.govwikipedia.org |

UDP-glucose is the direct precursor for the synthesis of Uridine 5'-diphosphoglucuronic acid (UDP-glucuronic acid). wikipedia.orgwikilectures.eu This conversion is an oxidation reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH). nih.govportlandpress.comnih.gov The reaction involves the two-fold oxidation of the primary alcohol at the C-6 position of the glucose moiety to a carboxylic acid, utilizing two molecules of NAD+ as the oxidizing agent. nih.govportlandpress.comresearchgate.net UDP-glucuronic acid is a key component in the synthesis of proteoglycans, such as hyaluronic acid, and is essential for detoxification processes where it is conjugated to various xenobiotics and endogenous compounds to increase their water solubility and facilitate their excretion. nih.govwikipedia.org

Enzymatic Pathways and Molecular Mechanisms Involving Uridine 5 Diphosphoglucose Disodium Salt

Uridine (B1682114) 5'-diphosphoglucose Pyrophosphorylase (UGP) Activity and Regulation

Uridine 5'-diphosphoglucose Pyrophosphorylase (UGP), also known as UTP-glucose-1-phosphate uridylyltransferase (EC 2.7.7.9), is a crucial enzyme found across all domains of life, including bacteria, archaea, and eukarya. wikipedia.org It occupies a central position at the crossroads of carbohydrate metabolism. nih.gov In plants, UGP is essential for the biosynthesis of sucrose, the primary form of transported carbon. nih.gov In other organisms, the product of the UGP-catalyzed reaction, UDP-glucose, is indispensable for synthesizing structural polysaccharides, glycoproteins, and glycolipids. wikipedia.orgnih.gov

UGP catalyzes the reversible reaction between uridine-5'-triphosphate (UTP) and glucose-1-phosphate (G1P) to produce UDP-glucose and inorganic pyrophosphate (PPi). wikipedia.orgnih.govnih.gov The reaction is as follows:

Glucose-1-Phosphate + UTP ↔ UDP-glucose + Pyrophosphate creative-enzymes.comcreative-enzymes.com

The catalytic mechanism involves the phosphate (B84403) group of glucose-1-phosphate acting as a nucleophile, attacking the alpha-phosphate of UTP. youtube.com This attack results in the formation of UDP-glucose and the release of a pyrophosphate molecule. youtube.com

The enzyme exhibits specific biochemical requirements for its activity. UGP from human liver, for instance, shows an absolute requirement for divalent cations. researchgate.net Optimal activity is observed with magnesium (Mg²⁺) or manganese (Mn²⁺), while cobalt (Co²⁺) provides partial activation. researchgate.net Structural studies of UGP from Helicobacter pylori have shown that a magnesium ion is coordinated by an aspartate residue and oxygen atoms from the phosphoryl groups, playing a key role in enhancing the binding of the enzyme to its substrates, UTP or UDP-glucose. nih.gov The enzyme generally has a broad optimal pH range, typically between 7.6 and 9.2. researchgate.net

Table 1: Biochemical Properties of Uridine 5'-diphosphoglucose Pyrophosphorylase (UGP)

| Property | Description | References |

|---|---|---|

| EC Number | 2.7.7.9 | wikipedia.org |

| Reaction | Glucose-1-Phosphate + UTP ↔ UDP-glucose + Pyrophosphate | creative-enzymes.com, creative-enzymes.com |

| Cofactors | Requires divalent cations (e.g., Mg²⁺, Mn²⁺) | researchgate.net, nih.gov |

| Optimal pH | Broad, typically 7.6 - 9.2 | researchgate.net |

| Substrates | Uridine-5'-triphosphate (UTP), Glucose-1-phosphate | nih.gov |

| Products | Uridine 5'-diphosphoglucose (UDP-glucose), Pyrophosphate (PPi) | nih.gov |

| Cellular Location | Predominantly in the cytoplasm in animal cells | wikipedia.org |

The reaction catalyzed by UGP is readily reversible, with a Gibbs free energy near zero, meaning it operates close to equilibrium. wikipedia.orgyoutube.com However, within the cell, the reaction is effectively driven in the forward direction (synthesis of UDP-glucose) due to the action of another enzyme, inorganic pyrophosphatase. wikipedia.org This enzyme rapidly hydrolyzes the pyrophosphate (PPi) product into two individual phosphate ions. wikipedia.org The removal of one of the products shifts the equilibrium, in accordance with Le Châtelier's Principle, strongly favoring the net synthesis of UDP-glucose. wikipedia.org

Studies in the fungus Ganoderma lucidum have demonstrated that UGP is a key regulator of the balance between glucose-1-phosphate and UDP-glucose. nih.gov Silencing the ugp gene led to measurable changes in the cellular levels of both these intermediate metabolites. nih.gov This balance is critical, as UDP-glucose is a direct precursor for cell wall polysaccharides, while glucose-1-phosphate levels can influence other metabolic processes and signaling pathways. nih.govnih.gov

Genetic manipulation of UGP has been explored to understand its role in organismal growth and to enhance biomass production. In Ganoderma lucidum, both gene silencing via RNA interference and overexpression of the ugp gene were used to investigate its function. nih.gov These studies confirmed that UGP levels directly impact the synthesis of polysaccharides and the structure of the cell wall. nih.gov

In the agricultural context, genome-wide studies in cotton (Gossypium hirsutum) have identified numerous UGP genes. nih.gov Research suggests that over-expressing native or foreign UGP genes in plants can lead to increased plant height and biomass. nih.gov This highlights the enzyme's potential as a target for genetic engineering to improve crop characteristics. nih.gov

Uridine 5'-diphosphoglucose Dehydrogenase (UGDH) Functionality

Uridine 5'-diphosphoglucose Dehydrogenase (UGDH), or UDP-glucose 6-dehydrogenase (EC 1.1.1.22), is a cytosolic enzyme that catalyzes the next step in the uronic acid pathway. nih.govwikipedia.org The product of this reaction, UDP-glucuronic acid, is a vital precursor for the biosynthesis of glycosaminoglycans like hyaluronan and chondroitin (B13769445) sulfate, which are key components of the extracellular matrix. wikipedia.orgwikipedia.org The enzyme is a homohexamer, meaning it is composed of six identical subunits. sigmaaldrich.com

UGDH catalyzes the irreversible, two-fold oxidation of the C6 primary alcohol of the glucose moiety in UDP-glucose to a carboxylic acid. nih.govnih.gov This conversion requires two molecules of the cofactor NAD⁺ for each molecule of UDP-glucose oxidized, producing UDP-glucuronic acid (UDP-GlcUA) and two molecules of NADH. nih.govnih.gov

UDP-glucose + 2 NAD⁺ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H⁺

The reaction mechanism is complex. It is proposed to proceed through an aldehyde intermediate (UDP-α-D-gluco-hexodialdose), which remains tightly bound to the enzyme. nih.gov A highly conserved cysteine residue within the active site is critical for the second oxidation step. wikipedia.org Some evidence supports a mechanism involving an NAD⁺-dependent bimolecular nucleophilic substitution (Sɴ2) reaction for the first oxidation step. nih.govnih.gov

Table 2: Uridine 5'-diphosphoglucose Dehydrogenase (UGDH) Reaction Details

| Parameter | Description | References |

|---|---|---|

| EC Number | 1.1.1.22 | nih.gov |

| Substrate | Uridine 5'-diphosphoglucose (UDP-glucose) | nih.gov |

| Product | Uridine 5'-diphosphoglucuronic acid (UDP-GlcUA) | osti.gov, nih.gov |

| Cofactor | NAD⁺ (two molecules required per substrate molecule) | nih.gov, nih.gov |

| Reaction Type | Two-fold oxidation | nih.gov, nih.gov |

| Inhibitor | UDP-xylose (allosteric feedback inhibitor) | nih.gov, sigmaaldrich.com |

| Optimal pH | ~8.7 | sigmaaldrich.com |

The activity of human UGDH (hUGDH) is subject to sophisticated regulation, including both allostery and hysteresis. nih.govosti.gov Hysteresis in this context refers to a lag in the enzyme's activity, which is caused by a slow, substrate-induced conformational change that transitions the enzyme from a less active state (E*) to a fully active state (E). osti.govnih.gov This slow isomerization involves a flexible, buried allosteric switch within the protein core. nih.govnih.gov

The enzyme is also regulated by allosteric feedback inhibition. nih.gov The downstream metabolite UDP-xylose, which differs from UDP-glucose only by the lack of the C6 carboxyl group, acts as a potent allosteric inhibitor. nih.gov When UDP-xylose binds to the active site, it induces a significant conformational change, causing the protein core to repack and converting the active hexamer into an inactive, horseshoe-shaped complex. nih.govnih.gov This allosteric transition effectively shuts down the production of UDP-glucuronic acid, providing a mechanism for the cell to control the flux through this metabolic pathway. nih.gov Genetic studies involving site-directed mutagenesis have shown that altering key amino acids in the protein's core can disrupt this allosteric regulation and eliminate the hysteretic behavior. osti.govnih.gov This demonstrates that the flexibility of the protein core is essential for both hysteresis and allosteric control of UGDH. nih.govnih.gov

Uridine 5'-diphosphoglucose, commonly known as UDP-glucose, is a pivotal nucleotide sugar in the metabolism of most organisms. wikipedia.org It functions as an activated form of glucose, serving as the glucosyl donor in glycosylation reactions catalyzed by a broad class of enzymes called glycosyltransferases. wikipedia.orgyoutube.com These reactions are fundamental to the synthesis of complex carbohydrates such as glycogen (B147801), as well as the modification of proteins, lipids, and secondary metabolites. youtube.comnih.gov UDP-glucose is synthesized from glucose-1-phosphate and uridine triphosphate (UTP) by the enzyme UDP-glucose pyrophosphorylase. youtube.com Beyond its role as a precursor, it can be converted into other nucleotide sugars like UDP-galactose and UDP-glucuronic acid, further expanding its metabolic significance. wikipedia.orgnih.gov

Substrate Specificity and Kinetic Studies of Glycosyltransferases Utilizing Uridine 5'-diphosphoglucose

Glycosyltransferases (GTs) are a diverse family of enzymes that transfer a sugar moiety from an activated donor, such as UDP-glucose, to a specific acceptor molecule. cirad.fr The specificity of these enzymes is crucial for generating the vast array of complex glycoconjugates found in nature.

Limonoid glucosyltransferases (LGTs) are enzymes that catalyze the transfer of glucose from UDP-glucose to bitter limonoid aglycones, converting them into non-bitter limonoid glucosides. wikipedia.orgsemanticscholar.org This process is of significant interest to the citrus industry as it is a natural debittering mechanism that occurs late in fruit development. semanticscholar.orgnih.govnih.gov The primary reaction involves the glucosylation of limonoate A-ring lactone (LARL), a precursor to the bitter compound limonin (B1675406), to form the non-bitter limonin 17-β-D-glucopyranoside. escholarship.org

However, the characterization of these enzymes has proven complex. An enzyme from Citrus unishiu (Satsuma mandarin), previously identified as an LGT (cuGT), was re-evaluated and found to have no detectable activity towards limonoid substrates like LARL or limonoate. nih.govnih.gov Instead, this enzyme displayed broad substrate promiscuity towards various flavonoids, such as naringenin, quercetin, and kaempferol, confirming it was an active glycosyltransferase but not a true LGT. nih.govnih.gov This misidentification highlights the challenges in characterizing GTs and underscores the need for rigorous functional analysis using definitive methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Further research into the genetic basis of LGTs has identified different alleles, such as CitLGT-1 and CitLGT-2 in citrus species, which affect the accumulation of non-bitter limonoid glucosides and thus the bitterness of the fruit. researchgate.net The study of these enzymes remains a key area for potentially improving citrus fruit quality through metabolic engineering. cirad.fr

| Substrate Class | Specific Substrate Tested | Observed Activity | Significance |

|---|---|---|---|

| Limonoids | Limonoate A-ring lactone (LARL) | No detectable glucosylation | Contradicts original classification as a Limonoid Glucosyltransferase. |

| Limonoids | Limonoate | No detectable glucosylation | Further confirms lack of activity towards key limonoid precursors. |

| Flavonoids | Naringenin | Active glucosylation | Demonstrates the enzyme is an active glucosyltransferase with flavonoid preference. |

| Flavonoids | Kaempferol | Active glucosylation | Shows broad substrate acceptance within the flavonoid class. |

| Flavonoids | Quercetin | Active glucosylation | Highlights the enzyme's promiscuity towards different flavonoid structures. |

Directed Evolution Approaches for Modifying Glycosyltransferase Chemoselectivity

The practical application of wild-type glycosyltransferases is often limited by low catalytic efficiency or suboptimal regioselectivity. nih.gov Directed evolution has emerged as a powerful strategy to engineer GTs with improved or novel functionalities. nih.govnih.gov This approach involves generating libraries of enzyme variants through random mutagenesis or site-directed mutagenesis, followed by high-throughput screening to identify mutants with desired properties. springernature.comresearchgate.net

Directed evolution has been successfully used to enhance the catalytic efficiency of GTs that use UDP-glucose. For example, the catalytic activity of a UDP-glycosyltransferase from Bacillus licheniformis (BLC), which glycosylates the sparingly soluble drug avermectin, was significantly improved. nih.gov A triple mutant (R57H/V227A/D252V) exhibited a 2.8-fold higher specific activity than the wild-type enzyme. nih.gov Crucially, the catalytic efficiencies (kcat/Km) for both the acceptor substrate (avermectin) and the donor substrate (UDP-glucose) were enhanced by 2.71- and 2.29-fold, respectively. nih.gov

Another study focused on improving both the activity and regioselectivity of the UDP-glycosyltransferase UGTBL1 for the synthesis of gastrodin, a natural phenolic glycoside. nih.gov Through systematic enzyme engineering, an optimal mutant was created that showed a 6.1-fold improvement in relative activity and a 17.3-fold increase in the desired product ratio, achieving 89.5% regioselectivity. nih.gov These examples demonstrate that directed evolution is a potent tool for tailoring glycosyltransferases, expanding their utility in synthesizing valuable glycosylated compounds. nih.govnih.gov

| Enzyme Variant | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Fold Improvement (kcat/Km) |

|---|---|---|---|---|---|

| Wild-Type | Avermectin | 0.45 | 0.38 | 0.84 | - |

| UDP-glucose | 0.89 | 0.46 | 0.52 | - | |

| Triple Mutant (R57H/V227A/D252V) | Avermectin | 0.31 | 0.71 | 2.28 | 2.71 |

| UDP-glucose | 0.62 | 0.74 | 1.19 | 2.29 |

Role in Nucleotide Metabolism and Salvage Pathways

UDP-glucose is deeply integrated into nucleotide metabolism. Its synthesis requires UTP, and its breakdown during glycosylation releases UDP, directly linking it to the cellular pool of pyrimidine (B1678525) nucleotides.

Regulation of De Novo Pyrimidine Synthesis via Uridine Salvage

Cells synthesize pyrimidine nucleotides through two main routes: the de novo pathway and the salvage pathway. microbenotes.com The de novo pathway builds pyrimidine rings from simple precursors like bicarbonate, amino acids, and ATP. microbenotes.comyoutube.com The salvage pathway recycles pre-existing nucleobases and nucleosides, such as uridine, formed during RNA and DNA degradation. nih.govyoutube.com

These two pathways are co-regulated. The salvage of uridine plays a significant role in modulating de novo synthesis. Uridine taken up by the cell is phosphorylated by uridine kinase to form uridine monophosphate (UMP). nih.gov UMP is a central molecule that can be further phosphorylated to UDP and then to UTP. youtube.com The final product of the de novo pathway, UTP, acts as an allosteric inhibitor of the pathway's first and rate-limiting enzyme, carbamoyl (B1232498) phosphate synthetase II (CPSII). microbenotes.comyoutube.com Therefore, an active uridine salvage pathway that contributes to the UTP pool can downregulate de novo synthesis through feedback inhibition. This regulatory loop allows cells to conserve the significant energy required for de novo synthesis when sufficient pyrimidines can be recovered through salvage. youtube.com In contrast to most healthy proliferating cells that rely on the de novo pathway, many cancer cells can utilize salvage pathways to maintain their pyrimidine supply, a trait that has implications for cancer therapy. nih.gov

Allosteric Interactions in Nucleotide Balance (e.g., NUDT5 and PPAT)

Maintaining a balanced pool of nucleotides is critical for cellular function, and allosteric regulation is a key mechanism for achieving this homeostasis. UDP-glucose and its derivatives are involved in such regulatory interactions.

A prominent example is human UDP-glucose dehydrogenase (hUGDH), the enzyme that converts UDP-glucose to UDP-glucuronic acid, a precursor for glycosaminoglycans and detoxification reactions. nih.govnih.gov The activity of hUGDH is allosterically regulated by its own substrate (UDP-glucose) and a downstream product, UDP-xylose, which acts as a feedback inhibitor. nih.govnih.gov Binding of the inhibitor induces a large conformational change in the enzyme, converting it to an inactive state, thus tightly controlling the flow of UDP-glucose into this metabolic branch. nih.gov

Receptor Interactions and Intracellular Signaling Modulations by Uridine 5 Diphosphoglucose Disodium Salt

P2Y Receptor Agonist Activity

UDP-glucose is a naturally occurring agonist for the P2Y₁₄ receptor, a G protein-coupled receptor (GPCR) involved in neuroimmune function. nih.govnih.gov Unlike many other P2Y receptors that are activated by adenosine (B11128) or uridine (B1682114) triphosphates and diphosphates, the P2Y₁₄ receptor is uniquely activated by UDP-sugars. nih.govnih.govresearchgate.netnih.gov

Uridine 5'-diphosphoglucose is recognized as a potent endogenous agonist for the P2Y₁₄ receptor. researchgate.netmedchemexpress.com This receptor is coupled to the Gᵢ family of G proteins. nih.govacs.orgebi.ac.uk Upon activation by UDP-glucose, the Gᵢ protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The signaling cascade initiated by UDP-glucose binding to P2Y₁₄ can also involve the modulation of other pathways, including the activation of mitogen-activated protein kinases (MAPKs), the nod-like receptor protein 3 (NLRP3) inflammasome, and the signal transducer and activator of transcription 1 (STAT1) pathway. researchgate.net Furthermore, in some cellular contexts, activation of the P2Y₁₄ receptor can lead to G protein-promoted inositol (B14025) phosphate (B84403) accumulation. nih.gov This activation plays a crucial role in regulating inflammation and immune responses, as UDP-glucose released from injured cells can act as a damage-associated molecular pattern (DAMP) to promote neutrophil recruitment and the release of pro-inflammatory chemokines. nih.govresearchgate.net

Uridine 5'-diphosphoglucose demonstrates notable selectivity for the P2Y₁₄ receptor. It does not activate P2Y receptors that are primarily responsive to ATP, ADP, UTP, or UDP alone. nih.govresearchgate.net However, its selectivity is not absolute. While it is a potent agonist at the P2Y₁₄ receptor, some studies have reported that at higher concentrations (approximately 10 μM), UDP-glucose can also activate the P2Y₂ receptor. nih.govnih.gov This highlights the need for more potent and selective agonists to be developed as pharmacological tools for studying the specific functions of the P2Y₁₄ receptor. nih.gov

Table 1: Comparative Agonist Activity of Uridine 5'-diphosphoglucose at Human P2Y Receptors

| Receptor | EC₅₀ Value (μM) | Reference |

|---|---|---|

| P2Y₁₄ | 0.40 | nih.gov |

| P2Y₆ | 16 | nih.gov |

| P2Y₂ | ~10 | nih.gov |

Structure-activity relationship (SAR) studies have provided significant insight into the molecular requirements for P2Y₁₄ receptor activation. The P2Y₁₄ receptor is considered one of the least permissive P2Y receptors regarding modifications to its agonist. nih.govacs.orgebi.ac.uk

Uracil (B121893) and Ribose Moieties: Most modifications to the uracil base or the ribose sugar of UDP-glucose lead to a significant loss or complete abolishment of agonist activity. nih.govacs.org For instance, replacing the ribose ring with a rigid bicyclo[3.1.0]hexane group eliminates activity. nih.gov However, a key exception is the modification at the 2-position of the uracil ring. A 2-thiouracil (B1096) modification was found to enhance the potency of UDP-glucose by approximately 7-fold. ebi.ac.uk

Glucose Moiety: In contrast to the uracil and ribose parts, the hexose (B10828440) moiety of UDP-glucose is more tolerant of modifications. ebi.ac.uknih.gov This region has been identified as a promising area for designing new analogues. ebi.ac.uk Replacing glucose with other sugars, such as fructose, mannose, or inositol, can result in potent agonists. ebi.ac.uk Studies have also shown that selective fluorination of the glucose moiety implicates the 2''- and 6''-hydroxyl groups in receptor recognition. nih.gov

Phosphate Chain and Truncation: The P2Y₁₄ receptor can tolerate the truncation of the entire glucose moiety, with uridine 5'-diphosphate (UDP) itself acting as a full agonist. nih.govnih.gov Analogues based on this truncated structure have yielded highly potent and selective P2Y₁₄ agonists. For example, 2-thio-UDP and its α,β-methylene-2-thio-UDP counterpart are exceptionally potent and show high selectivity over the P2Y₆ receptor. nih.gov

Table 2: Structure-Activity Relationship of Selected UDP-Glucose Analogues at the Human P2Y₁₄ Receptor

| Analogue | Modification | EC₅₀ (nM) | Selectivity vs. P2Y₆ | Reference |

|---|---|---|---|---|

| Uridine 5'-diphosphoglucose (UDPG) | Parent Compound | 400 | 40-fold | nih.gov |

| 2-Thio-UDPG | 2-thiouracil modification | 49 | - | ebi.ac.uk |

| 2-Thio-UDP | Glucose truncation, 2-thiouracil | 1.92 | 224-fold | nih.gov |

| α,β-Methylene-2-thio-UDP | Glucose truncation, 2-thiouracil, methylene (B1212753) phosphonate | 0.92 | 2160-fold | nih.gov |

GPR17 Receptor Agonism and Downstream Cellular Responses

The G protein-coupled receptor 17 (GPR17), a P2Y-like receptor, is a pivotal regulator of oligodendrocyte development and myelination. nih.govunimi.itnih.gov Its expression is tightly controlled during the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.

The role of GPR17 is that of a cell-intrinsic timer that negatively regulates oligodendrocyte differentiation. nih.govjohnshopkins.edu Proper maturation of OPCs requires the downregulation of GPR17 at a specific stage. matilda.science Sustained expression or abnormal upregulation of GPR17 inhibits and blocks the terminal differentiation of oligodendrocytes, leading to myelination defects. nih.govunimi.it In pathological conditions, such as in models of neurodegenerative diseases, an abnormal increase in GPR17 levels is associated with oligodendrocyte dysfunction and impaired remyelination. unimi.it Pharmacological antagonism of GPR17 has been shown to rescue defective oligodendrocyte differentiation, suggesting that inhibiting this receptor, rather than activating it, promotes myelin repair. unimi.it While UDP-glucose is a known purinergic ligand, the current body of research emphasizes that GPR17 acts as a negative regulator, and its sustained signaling impedes the crucial process of oligodendrocyte maturation.

Purinergic Signaling Pathways and Extracellular Uridine 5'-diphosphoglucose Release

UDP-glucose is not only an intracellular metabolite but also a key extracellular signaling molecule. researchgate.netnih.gov It is released from various cell types, including astrocytoma and airway epithelial cells, often in response to cellular stress or mechanical stimulation. nih.gov When released, it functions as a DAMP, signaling cellular injury to the surrounding tissue and activating immune responses primarily through the P2Y₁₄ receptor. nih.govresearchgate.net

Studies have shown that the basal release rate of UDP-glucose can be similar to that of ATP. nih.gov However, extracellular UDP-glucose is metabolized more slowly than ATP, leading to more sustained and potentially higher ambient concentrations on the cell surface. nih.gov This constitutive release and subsequent accumulation in the extracellular space suggest that UDP-glucose can act as an autocrine or paracrine activator of the P2Y₁₄ receptor, influencing cellular function under both physiological and pathological conditions. nih.gov The release of UDP-sugars is a fundamental component of the purinergic signaling system, which regulates a wide array of processes including inflammation, immune function, and cell-to-cell communication. researchgate.netnih.gov

Biological Roles of Uridine 5 Diphosphoglucose Disodium Salt in Diverse Organisms and Systems Excluding Human Clinical Contexts

Metabolic Functions in Animal Tissues and Cellular Models (Non-Human)

Uridine (B1682114) 5'-diphosphoglucose (UDP-glucose) disodium (B8443419) salt is a pivotal molecule in the metabolic processes of non-human animal tissues and cells. It serves as an activated form of glucose, donating it to various acceptor molecules in a range of biosynthetic reactions. chemicalbook.com Its roles extend from the modification of proteins to the modulation of immune responses.

Glycosylation of Secreted and Tissue Glycoproteins in Model Organisms (e.g., rat liver)

In the endoplasmic reticulum (ER) of animal cells, UDP-glucose is a key substrate for the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT). nih.gov This enzyme plays a crucial role in the quality control of glycoprotein folding. UGGT specifically recognizes improperly folded glycoproteins and adds a glucose residue from UDP-glucose to their N-linked oligosaccharides. researchgate.net This reglucosylation allows the misfolded glycoprotein to be recognized by lectin chaperones, such as calnexin and calreticulin, for another attempt at correct folding.

Research on rat liver microsomes has been instrumental in characterizing this process. Studies have shown that the glucosyltransferase purified from rat liver is a soluble protein within the ER lumen. nih.gov This enzyme catalyzes the glucosylation of glucose-free, high-mannose-type oligosaccharides attached to proteins. nih.gov The process is highly specific; the enzyme preferentially acts on denatured or misfolded glycoproteins, leaving correctly folded ones untouched. nih.govnih.gov This transient glucosylation is a critical step in the quality control cycle, ensuring that only properly folded glycoproteins are transported from the ER to the Golgi apparatus. nih.gov

The purification and characterization of UGGT from rat liver have revealed its molecular properties and catalytic requirements. The enzyme from this model organism has an apparent molecular weight of 150,000 under denaturing conditions and 270,000 in its native state. nih.gov Its activity is highly dependent on the presence of Ca2+ ions and UDP-glucose as the sugar donor. nih.gov

Influence on Inflammation and Neutrophil Polarization in in vitro and ex vivo Studies

Beyond its intracellular roles, extracellular UDP-glucose has emerged as a significant signaling molecule, particularly in the context of inflammation and the function of immune cells like neutrophils. medchemexpress.commedchemexpress.com UDP-glucose acts as a potent agonist for the P2Y14 receptor, a G protein-coupled receptor found on the surface of various cells, including neutrophils. medchemexpress.comselleckchem.com

Activation of the P2Y14 receptor by UDP-glucose initiates a signaling cascade that influences neutrophil behavior. mdpi.com In vitro studies using isolated human and mouse neutrophils have demonstrated that UDP-glucose induces chemotaxis, causing these immune cells to migrate along a concentration gradient of the nucleotide sugar. mdpi.comresearchgate.net This directed migration is a fundamental aspect of the inflammatory response, guiding neutrophils to sites of injury or infection.

Furthermore, administration of UDP-glucose into the lungs of mice has been shown to result in significant neutrophil inflammation, characterized by the recruitment of these cells into the airways. mdpi.comnih.gov This pro-inflammatory effect is mediated through the P2Y14 receptor. nih.govresearchgate.net Studies have also indicated that UDP-glucose can stimulate the release of interleukin-8 (IL-8), a potent neutrophil chemoattractant, from lung epithelial cells, further amplifying the inflammatory cascade. mdpi.comnih.gov

The interaction of UDP-glucose with the P2Y14 receptor also affects neutrophil polarization and the expression of inflammatory mediators. Treatment of neutrophils with UDP-glucose can upregulate the expression of the P2Y14 receptor itself and induce apoptosis. medchemexpress.com Moreover, it can modulate the expression of various cytokines, leading to a decrease in pro-inflammatory factors like CCL3, IL-1β, IL-12a, and TNF-α, and an increase in anti-inflammatory factors such as IL-10 and TGF-β1 when co-administered with a P2Y14 antagonist. medchemexpress.com

Key Research Findings on UDP-Glucose and Neutrophil Function

| Finding | Model System | Key Outcome | Receptor Involved |

|---|---|---|---|

| Induction of Chemotaxis | Isolated human and mouse neutrophils | Directed migration of neutrophils along a UDP-glucose gradient. mdpi.comresearchgate.net | P2Y14 researchgate.net |

| Neutrophil Recruitment in Lungs | Wild-type mice | Robust increase of neutrophils in bronchoalveolar lavage fluid after UDP-glucose instillation. nih.gov | P2Y14 nih.gov |

| Modulation of Cytokine Expression | Neutrophils in vitro | Altered mRNA levels of pro- and anti-inflammatory factors. medchemexpress.com | P2Y14 medchemexpress.com |

| Induction of Respiratory Burst | Isolated human neutrophils | Increased production of reactive oxygen species. mdpi.com | P2Y14 mdpi.com |

Significance in Plant Physiology and Metabolism

In the plant kingdom, UDP-glucose is a central metabolite, serving as the primary glucose donor for the synthesis of a vast array of carbohydrates, from structural polysaccharides to storage compounds. biocyclopedia.com Its availability and utilization are critical for plant growth, development, and adaptation to environmental stresses.

Role in Plant Cell Wall Component Synthesis (Cellulose, Hemicellulose)

The synthesis of cellulose, the most abundant biopolymer on Earth and the primary structural component of plant cell walls, is fundamentally dependent on UDP-glucose. wikipedia.orgusp.br Large protein complexes embedded in the plasma membrane, known as cellulose synthase complexes (CSCs), utilize UDP-glucose from the cytoplasm to polymerize long chains of β-(1→4)-glucan that form cellulose microfibrils. wikipedia.orgusp.br Although there was historical debate, with some early experiments suggesting GDP-glucose as the precursor, it is now well-established that UDP-glucose is the direct precursor for cellulose synthesis in plants. biocyclopedia.com

UDP-glucose is also a crucial precursor for the synthesis of hemicelluloses, another major group of polysaccharides in the plant cell wall. nih.gov The biosynthesis of the various nucleotide sugars required for hemicellulose assembly, such as UDP-xylose, UDP-galactose, and UDP-glucuronic acid, primarily starts from UDP-glucose through a series of enzymatic conversions in the cytosol and Golgi apparatus. nih.gov These nucleotide sugars then serve as the building blocks for the diverse and complex structures of hemicelluloses.

Uridine 5'-diphosphoglucose in Starch Biosynthesis in Plants

While ADP-glucose is recognized as the primary glucosyl donor for starch synthesis within the plastids of plant cells, UDP-glucose also plays a role in this process. biocyclopedia.comnih.gov Early studies demonstrated that enzyme preparations from various plant tissues, such as young potatoes, sweet corn, and beans, could incorporate the glucose moiety from UDP-glucose into starch granules. conicet.gov.ar The reaction involves the transfer of glucose from UDP-glucose to an acceptor molecule, leading to the elongation of the starch chain. nih.govconicet.gov.ar The enzyme responsible for this transfer is distinct from the primary starch synthase that utilizes ADP-glucose. The formation of a glucoprotein acceptor is a key step in the mechanism of starch biosynthesis involving UDP-glucose. nih.gov

Molecular Approaches to Modulating Plant Drought Hardiness via UGT Genes

UDP-glycosyltransferases (UGTs) are a large family of enzymes that utilize UDP-glucose to glycosylate a wide range of acceptor molecules, including secondary metabolites and plant hormones. nih.govnih.gov This glycosylation can alter the solubility, stability, and biological activity of these compounds, playing a critical role in how plants respond to environmental stresses like drought. nih.gov

Molecular studies in various plant species have demonstrated that the expression of specific UGT genes is significantly altered under drought conditions. nih.govfrontiersin.org For instance, in alfalfa (Medicago sativa), a genome-wide analysis identified numerous UGT genes that are highly expressed during drought stress. nih.gov Similarly, in rice (Oryza sativa), the overexpression of the UGT85E1 gene was shown to enhance tolerance to drought stress. frontiersin.org

The mechanism by which UGTs contribute to drought hardiness is multifaceted. They are involved in the regulation of abscisic acid (ABA), a key plant hormone in the drought stress response, and in the detoxification of reactive oxygen species (ROS) that accumulate under stress conditions. frontiersin.org By glycosylating various metabolites, UGTs help maintain metabolic homeostasis within the plant cells, thereby improving their resilience to water deficit. nih.gov The identification and characterization of these drought-responsive UGT genes provide promising targets for molecular breeding and genetic engineering approaches aimed at developing more drought-hardy crop varieties. nih.govfrontiersin.org

Examples of UGT Gene Involvement in Plant Drought Stress

| Plant Species | UGT Gene(s) | Observed Effect of Upregulation/Overexpression |

|---|---|---|

| Phoebe bournei | Multiple UGTs | Up-regulated expression under drought stress, suggesting a role in tolerance. nih.gov |

| Alfalfa (Medicago sativa) | Multiple UGTs | Associated with forage quality under water deficit conditions. nih.gov |

| Rice (Oryza sativa) | UGT85E1 | Enhanced tolerance to drought stress, induced ABA accumulation and stomatal closure. frontiersin.org |

| Platycodon grandiflorus | PGrchr06G1266 | Expression increased over 16-fold after 3 days of drought treatment. frontiersin.org |

Contributions to Microbial and Fungal Metabolism

In bacteria and fungi, UDP-glucose stands at a metabolic crossroads, directing glucose moieties into pathways essential for cellular integrity, adaptation, and interaction with the environment. researchgate.net It is the primary precursor for the biosynthesis of numerous polysaccharides that define the microbial cell surface and mediate its physiological functions. wikipedia.orgjove.com

Cell Wall Synthesis in Bacteria and Fungi

The structural integrity of microbial cells is largely dependent on the rigid cell wall, a complex matrix of polymers. UDP-glucose is a critical precursor for the synthesis of several of these key structural components. jove.com

In bacteria , UDP-glucose is integral to the formation of:

Peptidoglycan : While not a direct component, UDP-glucose is a precursor for other UDP-sugars, such as UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc), which are essential building blocks for the peptidoglycan layer that encases bacterial cells. libretexts.orgjove.com

Teichoic Acids : In many Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, UDP-glucose is required for the synthesis and glucosylation (the addition of glucose residues) of wall teichoic acids (WTA) and lipoteichoic acids (LTA). researchgate.netnih.gov These anionic polymers are crucial for cell division, morphology, and regulating autolysins. nih.govwikipedia.org For instance, in B. subtilis, UDP-glucose is used to decorate WTA with glucose and to produce the glycolipid anchor for LTA. nih.gov

In fungi , the cell wall is predominantly composed of glucans and chitin, and UDP-glucose is the direct donor of glucose for the synthesis of β-glucans. researchgate.net

β-Glucans : The synthesis of β-(1,3)-glucan, a core structural component of the fungal cell wall, is catalyzed by the membrane-bound enzyme complex β-(1,3)-glucan synthase. researchgate.netmdpi.com This enzyme utilizes UDP-glucose from the cytoplasm as the substrate, adding glucose units to a growing polysaccharide chain that is extruded into the periplasmic space. mdpi.comnih.gov This process is fundamental for maintaining the structural integrity of the fungal cell wall. researchgate.net A deletion of the GAL102 gene in Candida albicans, which encodes an enzyme involved in UDP-glucose metabolism, leads to increased sensitivity to cell wall destabilizing agents, highlighting its importance. nih.gov

| Organism Type | Cell Wall Component | Specific Role of UDP-Glucose | Key Enzymes |

|---|---|---|---|

| Bacteria (Gram-positive) | Wall Teichoic Acid (WTA) | Precursor for glucose decoration. nih.gov | Glycosyltransferases |

| Bacteria (Gram-positive) | Lipoteichoic Acid (LTA) | Precursor for the glycolipid anchor (Glc2-DAG). researchgate.netnih.gov | UgtP |

| Bacteria | Peptidoglycan | Serves as a precursor for essential building blocks like UDP-GlcNAc. libretexts.orgjove.com | Various |

| Fungi | β-(1,3)-Glucan | Direct glucose donor for polymer chain elongation. mdpi.comnih.gov | β-(1,3)-glucan synthase (FKS/GSC subunits) |

Polysaccharide Synthesis in Microorganisms

Beyond the cell wall, microbes produce a diverse array of other polysaccharides that are crucial for survival, virulence, and environmental interaction. UDP-glucose is a central precursor for many of these molecules. wikipedia.orgnih.gov

Lipopolysaccharides (LPS) : In Gram-negative bacteria, LPS is a major component of the outer membrane and acts as a potent endotoxin. nih.gov UDP-glucose is utilized by glycosyltransferases for the synthesis of the LPS core region. For example, in E. coli and Salmonella, the enzyme WaaG uses UDP-glucose to add the first glucose residue to the inner core, a critical step for further assembly. nih.gov

Capsular Polysaccharides (CPS) : Many pathogenic bacteria are enveloped by a thick polysaccharide capsule that protects them from the host immune system and prevents desiccation. libretexts.org The synthesis of these capsules often requires UDP-glucose and its derivatives. researchgate.netasm.org In Klebsiella pneumoniae, UDP-glucose is a precursor for UDP-glucuronic acid, an essential component of its capsular polysaccharide, which is a key virulence factor. researchgate.net

Exopolysaccharides (EPS) : Microorganisms secrete EPS to form biofilms, which help them adhere to surfaces and protect them from environmental stresses. asm.orgmdpi.com The synthesis of these extracellular polymers in lactic acid bacteria, for instance, involves the intracellular production of sugar nucleotide precursors, including UDP-glucose, which are then assembled into repeating units. mdpi.com

| Polysaccharide Type | Organism Type | Function | Role of UDP-Glucose |

|---|---|---|---|

| Lipopolysaccharide (LPS) | Gram-negative Bacteria | Outer membrane integrity, endotoxin. nih.gov | Required for core synthesis. nih.gov |

| Capsular Polysaccharide (CPS) | Pathogenic Bacteria | Virulence, immune evasion. researchgate.netlibretexts.org | Precursor for capsule components. asm.org |

| Exopolysaccharide (EPS) | Various Bacteria | Biofilm formation, adhesion. mdpi.com | Precursor for repeating sugar units. mdpi.com |

Metabolic Adaptations in Yeast (e.g., Trehalose and Glycogen (B147801) Levels)

In yeast, such as Saccharomyces cerevisiae, UDP-glucose is a key intermediate in the synthesis of two major storage carbohydrates: glycogen and trehalose. oup.com These molecules accumulate in response to nutrient availability and environmental stress, providing a reserve of glucose and energy. oup.comresearchgate.net

Glycogen Synthesis : Glycogen, a branched polymer of glucose, is synthesized starting with the transfer of a glucose moiety from UDP-glucose to a protein primer called glycogenin. oup.com Subsequent glucose units are added by glycogen synthase, which also uses UDP-glucose as the donor molecule, forming α(1,4)-glucosyl chains. oup.com

Trehalose Synthesis : Trehalose, a non-reducing disaccharide, is synthesized in a two-step process. First, trehalose-6-phosphate synthase catalyzes the reaction between UDP-glucose and glucose-6-phosphate to form trehalose-6-phosphate. nih.gov Then, trehalose-6-phosphate phosphatase removes the phosphate (B84403) group to yield trehalose. nih.gov The synthesis of both storage carbohydrates is tightly regulated, and the availability of the UDP-glucose precursor is a critical factor. researchgate.netnih.gov

Detoxification and Conjugation Pathways in Non-Human Systems (Glycosylation-mediated Excretion)

In a wide range of organisms, from insects and nematodes to plants, the conjugation of toxic compounds (xenobiotics) with sugar molecules is a primary detoxification mechanism. nih.govmdpi.com This process, known as glycosylation, increases the water solubility of toxins, facilitating their sequestration and excretion. frontiersin.org The enzymes responsible for this are UDP-glycosyltransferases (UGTs), which transfer a glycosyl group from an activated sugar donor, most commonly UDP-glucose, to the xenobiotic. mdpi.comfrontiersin.org

Invertebrates : The nematode Caenorhabditis elegans utilizes a large family of UGT enzymes for phase II detoxification. nih.gov When exposed to toxins like 1-hydroxyphenazine produced by Pseudomonas aeruginosa, C. elegans detoxifies the compound by adding glucose molecules to it, a reaction dependent on UGTs and a supply of UDP-glucose. nih.gov

Plants : Plants employ UGTs extensively to detoxify herbicides and natural toxins, such as the mycotoxin deoxynivalenol (DON) produced by Fusarium fungi. nih.govresearchgate.net Plants mitigate the toxicity of DON by using UGTs to attach a glucose molecule from UDP-glucose, forming the less toxic deoxynivalenol-3-O-glucoside (DON-3-Glc). nih.govresearchgate.net This glycosylation is a key component of disease resistance in crops. researchgate.net

This UGT-mediated conjugation system demonstrates the conserved role of UDP-glucose as a universal glycosyl donor for the detoxification and metabolic processing of a wide array of foreign and endogenous compounds across diverse non-human biological systems. mdpi.com

Advanced Research Methodologies and Analytical Approaches for Uridine 5 Diphosphoglucose Disodium Salt Studies

Enzymatic Assay Development and Optimization

The study of enzymes that synthesize or utilize UDP-glucose relies on robust and optimized assays to measure their activity. Development of these assays focuses on achieving high sensitivity, specificity, and reproducibility to allow for accurate kinetic analysis and inhibitor screening.

Monitoring the progress of enzymatic reactions involving UDP-glucose can be accomplished through several analytical techniques, primarily spectrophotometry and chromatography.

Spectrophotometric Methods often employ coupled enzyme assays. In this approach, the product of the primary reaction involving UDP-glucose is used as a substrate for a second, "coupling" enzyme that catalyzes a reaction resulting in a change in light absorbance. A common strategy is to monitor the production or consumption of nicotinamide adenine dinucleotide (NAD⁺/NADH) or its phosphorylated form (NADP⁺/NADPH), which absorb light at 340 nm. For example, the activity of UDP-glucose dehydrogenase, which oxidizes UDP-glucose to UDP-glucuronic acid, can be directly measured by the stoichiometric conversion of NAD⁺ to NADH. google.comresearchgate.net These continuous assays are advantageous for determining reaction kinetics.

Chromatographic Methods , particularly High-Performance Liquid Chromatography (HPLC), offer a direct way to monitor reactions by separating the substrate (UDP-glucose) from the products and other reaction components. nih.gov The separated molecules are then detected, often by UV absorbance at a wavelength of 260 nm, which is characteristic of the uridine (B1682114) nucleotide. nih.gov This method is highly specific and reliable, and it is not susceptible to interference from pigments that can be present in crude cell or tissue extracts. nih.gov More advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) provide even greater sensitivity and specificity for separating and identifying UDP-glucose and its isomers, such as UDP-galactose. nih.gov

| Method | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Spectrophotometry | Measures change in absorbance of a chromophore (e.g., NADH) produced in a coupled enzymatic reaction. | - Continuous, real-time monitoring

| - Indirect measurement

| Kinetic analysis of enzymes like UDP-glucose pyrophosphorylase or UDP-glucose dehydrogenase. |

| Chromatography (HPLC) | Physically separates UDP-glucose from other reaction components, followed by direct detection (e.g., UV absorbance at 260 nm). nih.gov | - High specificity and reliability

| - Discontinuous (endpoint) measurement

| Quantifying UDP-glucose in cell extracts or as a product in non-radioactive kinase assays. nih.gov |

Accurate quantification of UDP-glucose is essential for determining enzyme kinetics and understanding its metabolic flux. The methods used for reaction monitoring are also employed for quantification.

In spectrophotometric assays , the concentration of the product, such as NADH, is calculated using the Beer-Lambert law, which relates absorbance to concentration via the molar extinction coefficient. This allows for the calculation of the amount of UDP-glucose consumed or produced.

For chromatographic methods , quantification is typically achieved by creating a calibration curve. A series of standards with known concentrations of UDP-glucose are analyzed, and their corresponding peak areas are plotted against concentration. The concentration of UDP-glucose in an unknown sample can then be determined by measuring its peak area and interpolating the value from the calibration curve. nih.gov LC-MS/MS methods offer exceptional performance for quantification, with high linearity over a range of concentrations and very low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Concentration Range | 31.25 ng/mL to 500 ng/mL | nih.gov |

| Coefficient of Determination (r²) | > 0.99 | nih.gov |

| Limit of Detection (LOD) | 0.50 ng/mL | nih.govresearchgate.net |

| Method Recovery | 98.3% to 103.6% | researchgate.net |

Isotope Labeling Techniques for Metabolic Tracing

Isotope labeling is a powerful tool for tracing the movement of atoms through metabolic pathways. By supplying cells with a substrate containing a heavy isotope, such as carbon-13 (¹³C), researchers can follow the path of that substrate as it is converted into various downstream metabolites.

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. researchgate.net When applied to UDP-glucose metabolism, the most common approach is to culture cells in a medium containing ¹³C-labeled glucose (e.g., [U-¹³C]-glucose, where all six carbon atoms are ¹³C). nih.gov This labeled glucose is taken up by the cells and converted through glycolysis and other pathways into precursors for UDP-glucose synthesis. The resulting ¹³C-labeled UDP-glucose then acts as a donor for glycosylation and other reactions.

By analyzing the mass distribution (isotopologues) of downstream metabolites, such as amino acids or nucleotide sugars, using mass spectrometry or NMR, researchers can deduce the relative contributions of different pathways to their production. researchgate.netcreative-proteomics.com This information provides a quantitative map of cellular metabolism, revealing how cells adjust metabolic fluxes in response to genetic or environmental changes. nih.govvanderbilt.edu For instance, ¹³C-MFA can be used to determine how inhibiting specific enzymes alters the flow of carbon through glycolysis, the pentose phosphate (B84403) pathway, and the hexosamine biosynthetic pathway, all of which are interconnected with UDP-glucose metabolism. nih.gov

| ¹³C-Labeled Tracer | Metabolic Pathway Traced | Information Gained | Reference |

|---|---|---|---|

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Helps distinguish between glycolytic and PPP activity by tracking the fate of the first two carbons of glucose. | vanderbilt.edu |

| [U-¹³C₆]glucose | Central Carbon Metabolism (Glycolysis, TCA Cycle) | Provides comprehensive labeling of downstream metabolites, allowing for a broad analysis of metabolic network fluxes. | nih.gov |

| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Used to probe the activity of the TCA cycle and its contribution to biosynthetic precursor production. | vanderbilt.edu |

High-Throughput Screening and Genomic Approaches

Genomic tools provide an unbiased way to identify the genes and pathways that regulate metabolic processes on a global scale. High-throughput screening methods allow for the rapid testing of thousands of genetic perturbations to find those that impact a specific cellular phenotype.

CRISPR-Cas9 technology enables precise and efficient gene editing, and when adapted for screening, it can be used to systematically knock out every gene in the genome to identify those that influence a biological process of interest. nih.govnih.gov In the context of UDP-glucose metabolism, a genome-wide CRISPR screen could be designed to identify novel regulators of its synthesis or consumption.

For such a screen, a library of single guide RNAs (sgRNAs) targeting all human genes would be introduced into a population of cells. A suitable phenotypic readout related to UDP-glucose would then be used to select or sort cells. For example, since UDP-glucose is the substrate for protein glycosylation, a screen could identify genes whose knockout alters the glycan profile on the cell surface. nih.gov Another approach could be to screen for genes that affect the synthesis of glycogen (B147801), a key fate for UDP-glucose. The genes that are enriched or depleted in the selected cell populations are identified as hits—potential regulators of the pathway. biorxiv.org This unbiased, phenotype-to-genotype approach is a powerful discovery tool that can uncover previously unknown connections between genes and metabolic pathways. nih.gov

| Screening Phenotype | Selection Method | Potential Gene "Hits" | Biological Implication |

|---|---|---|---|

| Altered cell surface glycosylation | Fluorescence-Activated Cell Sorting (FACS) using fluorescently-labeled lectins | - Glycosyltransferases

| Identification of genes essential for the synthesis and modification of glycoproteins. |

| Changes in glycogen storage | Staining with Periodic acid-Schiff (PAS) followed by image-based sorting | - Glycogen synthase/phosphorylase

| Discovery of regulators of cellular energy storage and glucose homeostasis. |

| Survival under hexosamine pathway stress | Cell viability assays in the presence of metabolic inhibitors | - Enzymes in UDP-glucose synthesis (e.g., UGP2)

| Finding genes critical for maintaining metabolic robustness and cell survival. biorxiv.org |

Structural Biology and Molecular Modeling

Molecular modeling, including docking and dynamics simulations, has been instrumental in understanding the interaction between Uridine 5'-diphosphoglucose (UDP-glucose) and its receptors, particularly the human P2Y14 receptor. nih.govnih.gov A rhodopsin-based homology model of the P2Y14 receptor, refined by molecular dynamics (MD) simulation, has been used to study these interactions in detail. nih.govnih.gov

Simulations propose that the binding mode of UDP-glucose to the P2Y14 receptor is atypical compared to other P2Y receptors. nih.gov The diphosphate moiety, for instance, primarily interacts with a single cationic residue, Lys171, located in the second extracellular loop (EL2). nih.gov This contrasts with other P2Y receptor subtypes where three arginine or lysine residues typically interact with the phosphate chain. nih.gov The hexose (B10828440) moiety of UDP-glucose is predicted to interact with a cluster of charged residues, highlighting a fertile region for designing modified agonist ligands. ebi.ac.uk This detailed modeling allows for the prediction of agonist activity for various UDP-glucose analogues, such as UDP-fructose, UDP-mannose, and UDP-inositol. ebi.ac.uk

The table below summarizes key interactions identified through molecular docking and dynamics simulations.

| Interacting Residue(s) | Location | Interacting Moiety of UDP-Glucose | Type of Interaction |

| Lys171 | EL2 | β-phosphate group | Electrostatic Interaction |

| Lys171 | EL2 | 5'-hydroxyl group of hexose | Hydrogen Bond |

| Cys172 (backbone oxygen) | EL2 | 5'-hydroxyl group of hexose | Hydrogen Bond |

| Arg253, Lys277, Glu166, Glu174 | Various | Distal hexose moiety | H-bonding and charged interactions |

This table illustrates the specific amino acid residues within the P2Y14 receptor that are predicted to form key bonds with the UDP-glucose molecule, as determined by computational modeling. nih.govnih.gov

Uridine 5'-diphosphoglucose is a crucial substrate for a wide range of enzymes, primarily glycosyltransferases, which catalyze the transfer of glucose to various acceptor molecules. targetmol.commedchemexpress.com It serves as the activated glucose donor for the synthesis of polysaccharides, glycoproteins, and glycolipids. medchemexpress.comnih.gov The study of these enzyme-substrate complexes is fundamental to understanding biosynthetic pathways.

For example, in the chemoenzymatic synthesis of heparin, glycosyltransferases utilize UDP-sugar nucleotides as donors. nih.gov Understanding the specificity of these enzymes for substrates like UDP-glucose and its analogues, such as Uridine 5'-diphosphoiduronic acid (UDP-IdoA), is critical for producing structurally defined heparin oligosaccharides. nih.gov

Another example is the cascade synthesis of Uridine 5'-diphosphate glucuronic acid (UDP-GlcA), where UDP-glucose is an intermediate. This pathway involves enzymes such as UDP-sugar pyrophosphorylase (USP), which converts glucose-1-phosphate to UDP-glucose, and uronate dehydrogenase (UDH), which then oxidizes UDP-glucose to UDP-GlcA. nih.gov Studying these enzyme-substrate interactions allows for the development of cost-effective, whole-cell catalytic systems for producing valuable nucleotide sugars. nih.gov

Chromatographic and Spectroscopic Characterization of Glycosylation Products

A combination of advanced analytical techniques is essential for the characterization and structural elucidation of glycosylation products derived from Uridine 5'-diphosphoglucose. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify uridine sugar nucleotides and their products from complex biological extracts. nih.gov For instance, HPLC has been used to measure the levels of UDP-glucose in red blood cell extracts and to determine the quantity of products in enzymatic reactions. nih.govnih.gov

Mass Spectrometry (MS) provides precise molecular weight information, allowing for the confirmation of product identity and the determination of molecular formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an exceptionally powerful tool for the complete structural analysis of carbohydrates. nih.govsemanticscholar.org One- and two-dimensional NMR techniques can identify individual sugar residues, their anomeric configurations, the sequence of monosaccharides, and the specific interglycosidic linkages. nih.gov For example, 31P NMR spectroscopy can be used to specifically detect and quantify phosphorus-containing compounds like UDP-glucose and Uridine Diphosphate Galactose in cell extracts, offering a validation method for results obtained via HPLC and enzymatic assays. nih.gov

The table below outlines the primary applications of these techniques in the analysis of UDP-glucose and its derivatives.

| Analytical Technique | Principle | Application in Glycosylation Studies |

| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Separation and quantification of UDP-sugars and glycosylated products. nih.gov |

| MS | Ionization of molecules and separation based on mass-to-charge ratio. | Determination of molecular weight and confirmation of product identity. |

| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Complete structural elucidation, including linkage analysis, anomeric configuration, and sequencing of oligosaccharides. nih.govsemanticscholar.org |

This table summarizes the roles of key analytical methods in characterizing the products of enzymatic reactions involving Uridine 5'-diphosphoglucose.

Future Research Directions and Unexplored Avenues for Uridine 5 Diphosphoglucose Disodium Salt

Novel Enzymatic Systems and Biocatalytic Applications

The application of UDP-glucose in biocatalytic processes is a rapidly expanding field, with novel enzymatic systems being developed to harness its potential for the synthesis of valuable compounds. Leloir glycosyltransferases (GTs), which utilize nucleotide sugars like UDP-glucose, are at the forefront of this research, enabling the production of fine chemicals and complex carbohydrates. frontiersin.orgresearchgate.net

One promising area of research is the development of integrated process designs for the efficient production of UDP-glucose itself. For instance, the use of sucrose synthase from organisms like Acidithiobacillus caldus in whole-cell biotransformations has demonstrated high product yields and space-time yields, making the process more economically viable. researchgate.net Future research will likely focus on discovering and engineering more robust and efficient enzymes, such as UDP-glucose pyrophosphorylases (UGPs) from thermophilic actinobacteria, to further enhance the stability and productivity of these biocatalytic systems. nih.govnih.gov

| Enzyme System | Organism Source | Application | Key Findings |

|---|---|---|---|

| Sucrose Synthase | Acidithiobacillus caldus | UDP-glucose production | Demonstrated high product yields (~100 g/L) and space-time yields (10 g/L/h) in a whole-cell biotransformation system. researchgate.net |

| UDP-glucose Pyrophosphorylase (UGP) | Thermophilic actinobacteria | UDP-glucose synthesis | Engineered variants show significantly enhanced thermal stability, crucial for industrial applications. nih.govnih.gov |

| Leloir Glycosyltransferases (GTs) | Various | Synthesis of complex carbohydrates and glycosides | Used in cascade reactions with UDP-glucose regeneration for efficient production of natural products. frontiersin.orgresearchgate.net |

Interplay with Other Signaling Pathways Beyond P2Y Receptors

While the role of extracellular UDP-glucose as an agonist for the P2Y14 receptor is well-established, triggering inflammatory and immune responses, emerging evidence suggests its involvement in other signaling pathways. researchgate.netjax.orgnih.gov Future research is poised to unravel the complexities of this interplay, moving beyond the P2Y receptor paradigm.

One significant area of investigation is the connection between UDP-glucose levels and endoplasmic reticulum (ER) stress. Studies have shown that a deficiency in cellular UDP-glucose can lead to the overexpression of ER-resident chaperones, indicating that UDP-glucose is a stress signal in mammalian cells that can trigger a response independently of the classical unfolded protein response. nih.gov Conversely, an excessive accumulation of UDP-glucose has been linked to the induction of programmed cell death (PCD) through ER stress and the generation of reactive oxygen species (ROS) in plants. frontiersin.orgmerckmillipore.com This suggests a conserved role for UDP-glucose in cellular stress responses across different kingdoms.

Furthermore, UDP-glucose has been implicated in modulating MAP kinase signaling pathways. nih.gov Activation of the P2Y14 receptor by UDP-glucose can lead to the phosphorylation of ERK1/2, but there are also indications of P2Y14-independent effects on cAMP accumulation, suggesting alternative signaling mechanisms. researchgate.netfrontiersin.org The potential crosstalk of UDP-glucose signaling with growth factor pathways, such as the insulin-like growth factor (IGF) signaling, presents another intriguing avenue for research. nih.govnih.gov Given the central role of UDP-glucose in metabolism, its ability to influence key signaling nodes that control cell growth, proliferation, and survival is a critical area for future exploration.

In plants, UDP-glucose is emerging as a potential signaling molecule in its own right, influencing growth, development, and responses to stress. frontiersin.orgmerckmillipore.comnih.gov Its ability to rescue growth defects when applied exogenously suggests the existence of specific transport or receptor systems yet to be discovered. merckmillipore.com

Comparative Glycobiology Across Diverse Biological Kingdoms

The synthesis and utilization of UDP-glucose are fundamental processes across all domains of life, yet the specific enzymes and pathways involved can differ significantly, offering a rich landscape for comparative glycobiology research.

In prokaryotes, UDP-glucose is essential for the synthesis of virulence factors like lipopolysaccharides and capsules. researchgate.netjuniperpublishers.com The enzyme responsible for its synthesis, UDP-glucose pyrophosphorylase (UGP), is structurally and evolutionarily distinct from its eukaryotic counterparts, making it a potential target for novel antibiotics. researchgate.netjuniperpublishers.com Archaea also possess unique pathways for carbohydrate metabolism, with some enzymes showing similarities to bacteria while others are entirely novel. nih.govasm.orgnih.gov For instance, archaea utilize modified versions of the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways for glucose metabolism. nih.govasm.org The biosynthesis of UDP-N-acetylglucosamine in archaea involves enzymes with evolutionary links to those in proteobacteria, highlighting a common origin for certain metabolic pathways. frontiersin.org

In eukaryotes, the roles of UDP-glucose are highly diversified. In fungi, it is a precursor for chitin, a key component of the cell wall. researchgate.net In plants, UDP-glucose is central to the synthesis of sucrose, cellulose, and a vast array of specialized metabolites. frontiersin.orgnih.gov The evolution of UDP-dependent glycosyltransferases (UGTs) in plants has led to a remarkable expansion of this gene family, enabling the glycosylation of a wide range of compounds and playing crucial roles in plant-environment interactions. frontiersin.orgresearchgate.net Comparative studies on the structure, function, and regulation of UDP-glucose metabolizing enzymes across different kingdoms will provide valuable insights into the evolution of carbohydrate metabolism and its adaptation to diverse ecological niches.

| Kingdom | Key Roles of UDP-Glucose | Unique Features |

|---|---|---|

| Archaea | Precursor for N-glycosylation, coenzyme B biosynthesis. frontiersin.org | Utilize modified EMP and ED pathways for glucose metabolism. nih.govasm.org Possess unique enzymes for UDP-acetamido sugar biosynthesis. frontiersin.org |

| Bacteria | Synthesis of lipopolysaccharides, capsules, and trehalose. researchgate.netjuniperpublishers.com | Prokaryotic UDP-glucose pyrophosphorylase is evolutionarily distinct from eukaryotic counterparts. juniperpublishers.com |

| Fungi | Precursor for chitin synthesis. researchgate.net | Chitin is a major structural component of the fungal cell wall. researchgate.net |

| Plants | Synthesis of sucrose, cellulose, hemicellulose, and various glycosylated secondary metabolites. frontiersin.orgnih.gov Potential signaling molecule. merckmillipore.com | Extensive family of UDP-dependent glycosyltransferases (UGTs) with diverse functions. frontiersin.orgresearchgate.net |

| Animals | Precursor for glycogen (B147801), glycoproteins, glycolipids, and hyaluronan. nih.govasm.orgnih.gov Extracellular signaling molecule via P2Y14 receptor. researchgate.net | Plays a key role in innate immunity and inflammation as a danger signal. nih.gov |

Development of Advanced Research Tools and Probes

To further elucidate the complex roles of UDP-glucose, the development of advanced research tools and probes is essential. Fluorescent analogs of UDP-glucose have proven to be valuable tools for studying the substrate binding and kinetics of glucosyltransferases and other UDP-glucose-dependent enzymes. nih.govmerckmillipore.com These probes, such as fluorescein-conjugated UDP-glucose, allow for real-time monitoring of enzyme activity and can be used in high-throughput screening assays to identify novel enzyme inhibitors or activators. nih.gov

The design of novel fluorescent biosensors for monitoring intracellular UDP-glucose concentrations in living cells is another critical area of research. nih.gov Genetically encoded biosensors can provide dynamic information about the spatial and temporal changes in UDP-glucose levels in response to various stimuli, offering insights into its metabolic and signaling functions.

Furthermore, the development of specific inhibitors for enzymes involved in UDP-glucose metabolism is crucial for dissecting their in vivo roles. nih.gov Chemical genetics approaches, using small molecule inhibitors, can help to overcome the limitations of traditional genetic methods, such as the reproductive impairment often observed in mutants with defects in UDP-sugar formation. nih.gov

Computational Approaches for Predicting Metabolic and Regulatory Roles

Computational approaches are becoming increasingly powerful in predicting the metabolic and regulatory roles of UDP-glucose and the enzymes that metabolize it. Machine learning and structure-based modeling are being employed to predict the inhibition of UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism. nih.govresearchgate.net These computational models can help in the early stages of drug development to predict potential drug-drug interactions.

Bioinformatic workflows are also being developed to identify novel UDP-glycosyltransferases with specific activities from genomic data. researchgate.net By combining sequence homology searches, conserved motif analysis, 3D structure prediction, and molecular docking, researchers can screen large genomic datasets to find candidate enzymes for specific biocatalytic applications. researchgate.net

Molecular dynamics simulations and umbrella sampling calculations are providing insights into the mechanisms of enzyme stability and catalysis, guiding the engineering of more robust enzymes for industrial use. nih.gov As computational power and algorithms continue to advance, these in silico approaches will play an increasingly important role in unraveling the complex network of reactions and regulatory interactions involving UDP-glucose.

Q & A

Q. Q1. What are the primary biochemical roles of UDPG in glycosylation, and how can its activity be experimentally validated?

Methodological Answer: UDPG is a nucleotide sugar critical for glycosyltransferase-mediated synthesis of glycans in oligosaccharides, glycoproteins, and glycolipids . To validate its activity:

- Enzyme Assays : Use UDPG as a substrate with recombinant glycosyltransferases (e.g., glycogen synthase) and quantify product formation via HPLC or mass spectrometry .

- Radioactive Labeling : Incorporate [³H]- or [¹⁴C]-labeled glucose into UDPG to track incorporation into polysaccharides .

- Stability Testing : Monitor UDPG degradation in aqueous solutions (pH ~7.0) using UV spectroscopy (λmax = 262 nm, ε = 9.82 × 10³ M⁻¹cm⁻¹) .

Q. Q2. How can researchers ensure UDPG purity and stability in experimental setups?

Methodological Answer:

- Purity Verification : Analyze via reverse-phase HPLC with UV detection (retention time varies by column; purity ≥96% recommended) .

- Storage Conditions : Store lyophilized UDPG at -20°C in desiccated form. For aqueous solutions, prepare fresh or aliquot and freeze at -80°C to prevent hydrolysis .

- Spectral Validation : Confirm concentration using absorbance ratios (A250/A260 = 0.76, A280/A260 = 0.35) .

Advanced Research Questions

Q. Q3. How do contradictory EC50 values for UDPG’s P2Y14 receptor agonism (82 nM vs. 0.35 μM) arise, and how can this be resolved experimentally?

Methodological Answer: Discrepancies in EC50 values (e.g., 82 nM vs. 0.35 μM ) may stem from:

- Cell-Specific Factors : Use standardized cell lines (e.g., HEK293-P2Y14) and calcium flux assays to minimize variability .

- Receptor Crosstalk : Test UDPG’s selectivity using P2Y14 antagonists (e.g., PPTN) and compare with UDP (P2Y14 inactive) .

- Assay Conditions : Optimize buffer composition (e.g., Mg²⁺ concentration) and incubation time to reduce off-target effects .

Q. Q4. What methodologies are recommended for studying UDPG’s role in oligodendrocyte differentiation via GPR17 activation?

Methodological Answer:

- In Vitro Differentiation : Treat oligodendrocyte precursor cells (OPCs) with UDPG (100 μM maximal concentration) and assess differentiation markers (e.g., MBP, CNPase) via immunocytochemistry .

- Gene Silencing : Use siRNA against GPR17 to confirm UDPG specificity. Pair with cAMP inhibition assays to validate receptor coupling .

- Metabolic Profiling : Combine UDPG treatment with ¹³C-glucose tracing to map carbon flux into myelin-associated glycans .

Q. Q5. How can UDPG be used to investigate interspecies differences in glucuronidation pathways?

Methodological Answer: